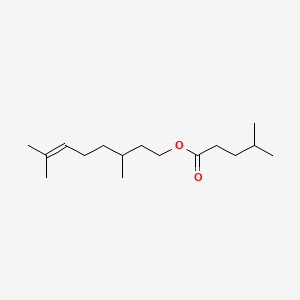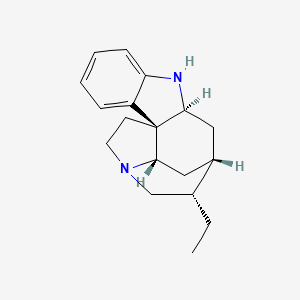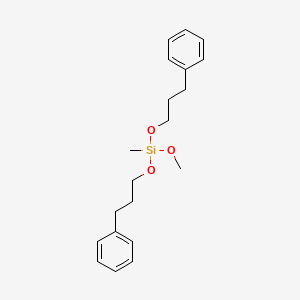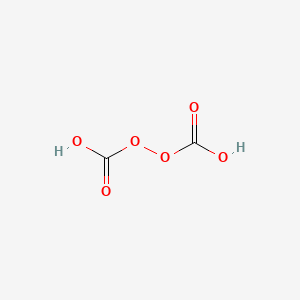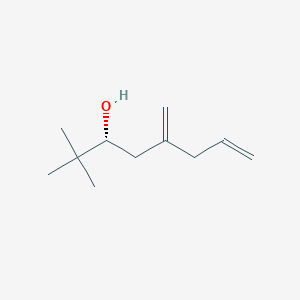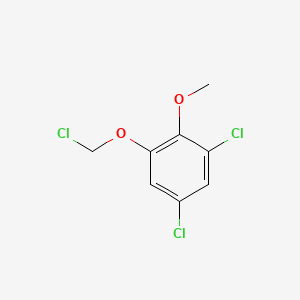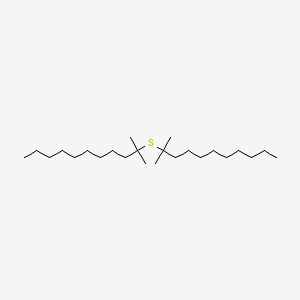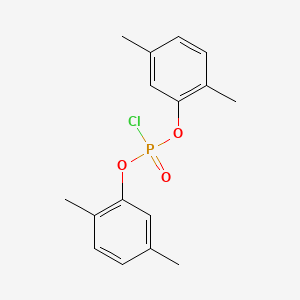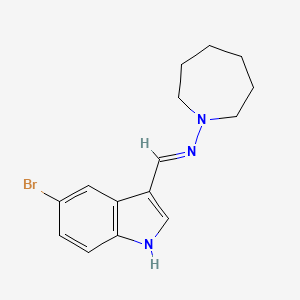
N-((5-Bromo-1H-indol-3-yl)methylene)-1-azepanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 82818 is a compound known for its role in various biochemical and medical research applications. It is often used in studies involving histone modifications, particularly citrullination, which is a post-translational modification of histone proteins. This compound is significant in understanding the mechanisms of gene regulation and the development of certain diseases.
Méthodes De Préparation
The preparation of NSC 82818 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the specific requirements of the research or industrial application.
Analyse Des Réactions Chimiques
NSC 82818 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
NSC 82818 has a wide range of scientific research applications, including:
Chemistry: It is used in studies involving chemical synthesis and reaction mechanisms.
Biology: It plays a role in understanding cellular processes and gene regulation.
Medicine: It is used in research related to disease mechanisms and potential therapeutic targets.
Industry: It is utilized in the development of various biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of NSC 82818 involves its interaction with specific molecular targets and pathways. It is known to affect the citrullination of histone H3 at arginine 17, a modification that plays a crucial role in gene regulation. This modification is mediated by the enzyme peptidylarginine deiminase 4 (PADI4), which converts arginine residues to citrulline. The resulting changes in histone structure and function can influence gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
NSC 82818 can be compared with other compounds that also target histone modifications, such as:
NSC 125973: Another compound known for its role in histone modification studies.
Paclitaxel: Although primarily used as a chemotherapeutic agent, it also affects microtubule dynamics and can influence gene expression indirectly.
The uniqueness of NSC 82818 lies in its specific action on histone citrullination, making it a valuable tool for studying this particular modification and its implications in various biological processes.
Propriétés
Numéro CAS |
16987-37-4 |
|---|---|
Formule moléculaire |
C15H18BrN3 |
Poids moléculaire |
320.23 g/mol |
Nom IUPAC |
(E)-N-(azepan-1-yl)-1-(5-bromo-1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H18BrN3/c16-13-5-6-15-14(9-13)12(10-17-15)11-18-19-7-3-1-2-4-8-19/h5-6,9-11,17H,1-4,7-8H2/b18-11+ |
Clé InChI |
CDCSNOYDGKIASW-WOJGMQOQSA-N |
SMILES isomérique |
C1CCCN(CC1)/N=C/C2=CNC3=C2C=C(C=C3)Br |
SMILES canonique |
C1CCCN(CC1)N=CC2=CNC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





